molecular formula C18H13NO3S B2866900 N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034566-55-5

N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2866900
CAS No.: 2034566-55-5
M. Wt: 323.37
InChI Key: XTZALZXZYKLZJA-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a carboxamide derivative featuring a benzo[b]thiophene core substituted with a [2,3'-bifuran]-5-ylmethyl group. The [2,3'-bifuran]-5-ylmethyl substituent introduces two fused furan rings, which may influence electronic properties, solubility, and intermolecular interactions via hydrogen bonding or dipole effects .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZALZXZYKLZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[b]thiophene core or the bifuran moiety are replaced with other groups.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a STING agonist, the compound binds to the STING protein, leading to the activation of downstream signaling pathways such as the IRF and NF-κB pathways. This activation results in the production of type I interferons and pro-inflammatory cytokines, which enhance the immune response against tumors .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Substituent Molecular Weight Notable Properties
Target Compound Benzo[b]thiophene [2,3'-Bifuran]-5-ylmethyl Not Provided Predicted enhanced π-π stacking
N-(5-Nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene 5-Nitrothiazole Not Provided Antimicrobial potential (inferred)
N-([2,3'-Bifuran]-5-ylmethyl)thiophene-2-carboxamide Thiophene [2,3'-Bifuran]-5-ylmethyl Not Provided Lower planarity vs. target
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-Nitrophenyl ~252.26 Genotoxicity risk
N-([2,3'-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide Benzamide [2,3'-Bifuran]-5-ylmethyl 335.28 High thermal stability

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